N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-22(28(24,25)16-9-4-3-5-10-16)17-12-13-27-19(17)20(23)21-14-15-8-6-7-11-18(15)26-2/h3-13H,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYMGSWRKNMZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Analogs:
N-(2-Nitrophenyl)thiophene-2-carboxamide ():
- Substituents : Nitrophenyl group at the carboxamide position.
- Dihedral Angles : 13.53° and 8.50° between thiophene and benzene rings, similar to its furan analog (9.71°) .
- Interactions : Weak C–H⋯O/S interactions dominate crystal packing, lacking classical hydrogen bonds.
N-(2-Methoxyphenyl)benzo[b]thiophene-2-carboxamide ():
- Substituents : 2-Methoxyphenyl group; benzo[b]thiophene core.
- Bioactivity : Exhibits 100% inhibition of hMAO-B at 10 µM, highlighting the importance of the ortho-methoxy group for selectivity .
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide ():
Structural Comparison Table:
Activity Trends:
Antimicrobial Activity (): Thiophene carboxamides exhibit antibacterial/antifungal properties, though genotoxicity concerns exist .
Electron Effects :
- Methoxy groups improve solubility and metabolic stability compared to nitro or chloro substituents, which may reduce bioavailability in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .
Physicochemical Properties
Q & A
Q. What synthetic methodologies are effective for preparing N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide?
Acyl chlorides (e.g., thiophenecarbonyl chloride) can react with substituted amines under reflux in polar aprotic solvents like acetonitrile. Purification via reverse-phase HPLC or recrystallization yields high-purity products . Key steps include stoichiometric control of reactants and reflux duration (e.g., 1–24 hours). For analogs, succinic/maleic anhydrides are used to introduce acyl groups .
Q. Which spectroscopic techniques are critical for structural confirmation?
Q. How is crystallographic data obtained and initially analyzed?
Single-crystal X-ray diffraction (SCXRD) is standard. Software like SHELX refines structures, with hydrogen atoms placed geometrically or located via Fourier maps. Weak interactions (C–H⋯O/S) are identified using graph-set analysis .
Advanced Research Questions
Q. How can crystallographic refinement discrepancies arise, and how are they resolved?
Discrepancies may stem from disordered solvent molecules or twinning. Use SHELXL’s restraints for bond distances/angles and refine hydrogen atoms with riding models. Validate using R-factor convergence and electron density residuals . For example, weak C–H⋯O/S interactions in packing require careful assignment to avoid overinterpretation .
Q. What structural features influence supramolecular assembly and bioactivity?
Dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl moieties) and non-classical interactions (C–H⋯O/S) dictate crystal packing and solubility. These interactions, though weak, stabilize supramolecular motifs (e.g., S(6) ring motifs) and may affect membrane permeability in biological assays .
Q. How do electronic substituent effects modulate biological activity?
Electron-withdrawing groups (e.g., nitro, sulfonamido) enhance electrophilic character, potentially increasing target binding. Compare IC₅₀ values of analogs (e.g., 2-nitroaniline derivatives vs. methoxy-substituted variants) in enzyme inhibition assays. Adjust synthetic routes to introduce substituents systematically .
Q. How to resolve contradictions in reported antibacterial activity data?
Discrepancies often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize protocols using CLSI guidelines and validate purity via HPLC. Cross-reference with structurally similar compounds (e.g., tetrahydrobenzothiophene derivatives) to isolate substituent-specific effects .
Methodological Guidelines
- Synthesis Optimization : Use inert atmospheres (N₂/Ar) during reflux to prevent oxidation. Monitor reaction progress via TLC and optimize mobile phases (e.g., methanol-water gradients) for HPLC purification .
- Crystallization : Slow evaporation from acetonitrile/ethanol yields diffraction-quality crystals. Additive screening (e.g., DMSO) can improve crystal morphology .
- Data Analysis : For conflicting bioactivity results, apply multivariate analysis (e.g., PCA) to identify variables (e.g., logP, H-bond donors) correlating with activity .
Key Structural and Biological Data
Software Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
